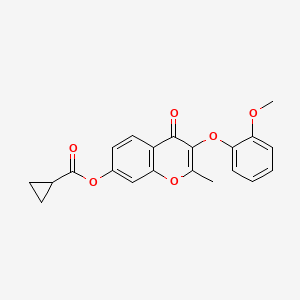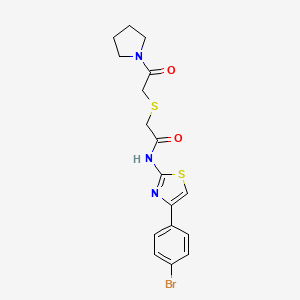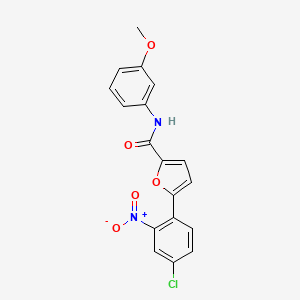
(2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid, also known as 3,5-dibromo-4-propoxy cinnamic acid, is a chemical compound that belongs to the family of cinnamic acids. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of (2E)-3-((2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid4-propoxyphenyl)prop-2-enoic acid is not fully understood. However, it is believed to interact with proteins and lipids in the cell membrane. It has been shown to bind to the phospholipid bilayer and alter its fluidity. Additionally, (2E)-3-((2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid4-propoxyphenyl)prop-2-enoic acid has been shown to interact with ion channels and alter their activity.
Biochemical and Physiological Effects:
(2E)-3-((2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid4-propoxyphenyl)prop-2-enoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to inhibit the activity of ion channels such as TRPV1 and TRPA1. Additionally, (2E)-3-((2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid4-propoxyphenyl)prop-2-enoic acid has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2E)-3-((2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid4-propoxyphenyl)prop-2-enoic acid in lab experiments is its unique properties. It is a fluorescent probe that can be used to study the interaction between proteins and lipids. Additionally, it has been shown to have a range of biochemical and physiological effects, making it a useful tool to study various biological processes. However, one of the limitations of using (2E)-3-((2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid4-propoxyphenyl)prop-2-enoic acid is its toxicity. It has been shown to be toxic to some cell lines at high concentrations, making it important to use the compound at the appropriate concentration.
Future Directions
There are several future directions for the use of (2E)-3-((2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid4-propoxyphenyl)prop-2-enoic acid in scientific research. One potential direction is to study the effect of the compound on the function of different ion channels. Additionally, (2E)-3-((2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid4-propoxyphenyl)prop-2-enoic acid could be used to study the interaction between proteins and lipids in different cell types. Furthermore, future studies could investigate the potential use of (2E)-3-((2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid4-propoxyphenyl)prop-2-enoic acid as a therapeutic agent for the treatment of inflammatory and pain-related disorders.
Conclusion:
In conclusion, (2E)-3-((2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid4-propoxyphenyl)prop-2-enoic acid is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been used as a tool to study various biological processes and has a range of biochemical and physiological effects. While there are limitations to its use, (2E)-3-((2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid4-propoxyphenyl)prop-2-enoic acid has the potential to be a useful tool in future scientific research.
Synthesis Methods
The synthesis of (2E)-3-((2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid4-propoxyphenyl)prop-2-enoic acid is a multi-step process that involves the reaction of (2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid4-propoxybenzaldehyde with malonic acid in the presence of a base to form the corresponding diethyl ester. The diethyl ester is then hydrolyzed to form (2E)-3-((2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid4-propoxyphenyl)prop-2-enoic acid. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
(2E)-3-((2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid4-propoxyphenyl)prop-2-enoic acid has been extensively used in scientific research as a tool to study various biological processes. It has been used as a fluorescent probe to study the interaction between proteins and lipids. It has also been used to study the effect of different compounds on the activity of enzymes. Additionally, (2E)-3-((2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid4-propoxyphenyl)prop-2-enoic acid has been used to study the effect of different drugs on the function of ion channels.
properties
IUPAC Name |
(E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O3/c1-2-5-17-12-9(13)6-8(7-10(12)14)3-4-11(15)16/h3-4,6-7H,2,5H2,1H3,(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTCOUWLAOESAH-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C=CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2652357.png)
![N-(2,4-difluorophenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2652358.png)
![2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide](/img/structure/B2652359.png)

![4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2652362.png)
![6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2652363.png)





![N-(2,4-dimethylphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2652374.png)
